4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICZEFDPGLVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3-(4-chlorophenyl)azepane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the development of catalysts and advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in core heterocycles, substituents, and functional groups. Below is a detailed analysis of key differences and their implications:
Structural and Functional Comparisons
*Estimated based on structural formula.
Key Findings
Core Heterocycle Influence: The azepane ring in the target compound provides greater conformational flexibility compared to the piperazine ring in or the rigid pyrazole-thiazole system in . This flexibility may enhance binding to larger enzyme pockets but could reduce metabolic stability compared to smaller rings. The propanoyl derivative lacks a heterocycle, resulting in lower molecular weight and reduced steric hindrance, making it more suitable for industrial applications.
Substituent Effects :
- The 4-chlorophenyl group is common across all analogs, contributing to lipophilicity and π-π stacking interactions.
- The nitrile group in all compounds enhances polarity and electron-withdrawing effects, influencing reactivity and binding to cysteine residues in enzymes .
- Chiral centers in the butan-2-yl derivative enable stereoselective interactions, a feature absent in the azepane compound.
Biological and Pharmacological Implications: The azepane compound’s carbonyl linkage may improve hydrogen-bonding capacity compared to the amino group in or the ketone in . The pyrazole-thiazole hybrid in demonstrated selective antimicrobial activity in molecular docking studies, suggesting that the azepane analog could be repurposed for similar applications but with distinct pharmacokinetic profiles.
Q & A
Q. What are the key synthetic routes for 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile?
The synthesis typically involves a multi-step process starting from 4-chlorobenzoic acid derivatives. Key steps include:
- Azepane ring formation : Cyclization of precursors under controlled pH and temperature to stabilize reactive intermediates .
- Coupling reactions : Amide bond formation between the azepane ring and the chlorophenyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Benzonitrile introduction : Nucleophilic aromatic substitution or cyanation reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Critical considerations : Purification via column chromatography and monitoring by TLC/HPLC to ensure intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural elucidation : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms the azepane ring conformation .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals) and verifies carbonyl/azepane connectivity .
- FT-IR : Identifies functional groups (C=O stretch ~1650 cm⁻¹, C≡N ~2200 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve yield and scalability?
- Reaction condition tuning :
- Temperature control : Azepane cyclization requires 60–80°C to minimize side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DCM/THF) enhance coupling reaction efficiency .
- Catalyst optimization : Ligand-free Pd catalysts reduce costs and simplify cyanation steps .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal assays : Cross-validate target inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct vs. off-target effects .
- Structural analogs : Compare activity profiles of fluorophenyl vs. chlorophenyl derivatives to isolate substituent-specific effects (e.g., highlights chlorine’s role in receptor binding) .
- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to account for variability .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions between the chlorophenyl group and target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- DFT calculations : Predict electron density distribution to explain reactivity trends (e.g., benzonitrile’s electrophilicity) .
- MD simulations : Simulate azepane ring flexibility in aqueous environments to assess conformational stability .
Q. How do substituents influence the compound’s physicochemical and biological properties?
- Chlorophenyl vs. fluorophenyl : Chlorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility; fluorine improves bioavailability in CNS-targeted analogs .
- Azepane ring size : Seven-membered rings offer conformational flexibility, optimizing binding pocket accommodation compared to smaller heterocycles .
- Benzonitrile moiety : The nitrile group participates in hydrogen bonding with catalytic lysine residues in enzymatic targets .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
